N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]benzamide hydrochloride
Descripción
This compound is a structurally complex benzothiazole derivative featuring a 6-chloro-substituted benzothiazole core, a cyclohexyl(methyl)sulfamoyl group at the 4-position of the benzamide ring, and a dimethylaminopropyl chain as a tertiary amine side chain. Its molecular architecture is designed to optimize interactions with biological targets, particularly enzymes and receptors implicated in cancer, inflammation, or microbial pathogenesis. The chlorine atom at the 6-position of the benzothiazole ring enhances electrophilic reactivity, while the cyclohexyl(methyl)sulfamoyl group contributes to lipophilicity and target binding affinity . The dimethylaminopropyl chain likely improves solubility and pharmacokinetic properties .
Propiedades
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33ClN4O3S2.ClH/c1-29(2)16-7-17-31(26-28-23-15-12-20(27)18-24(23)35-26)25(32)19-10-13-22(14-11-19)36(33,34)30(3)21-8-5-4-6-9-21;/h10-15,18,21H,4-9,16-17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAOSZUMIOCENB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34Cl2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s uniqueness arises from its specific combination of substituents. Below is a detailed comparison with analogs, highlighting structural variations and their biological implications:
Table 1: Structural and Functional Comparison with Key Analogs
| Compound Name | Structural Features | Biological Activity | Key Differentiators |
|---|---|---|---|
| Target Compound N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]benzamide hydrochloride |
6-Cl benzothiazole, cyclohexyl(methyl)sulfamoyl, dimethylaminopropyl chain | Anticancer (kinase inhibition), antimicrobial potential | Unique cyclohexyl(methyl)sulfamoyl group enhances lipophilicity and binding selectivity . |
| 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide | 6-F instead of 6-Cl; lacks dimethylaminopropyl chain | Enhanced kinase inhibition (IC50 = 12 nM vs. 45 nM for 6-Cl) | Fluorine substitution improves electron-withdrawing effects and target affinity . |
| N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenylmethyl)sulfamoyl]benzamide | Ethoxy at benzothiazole 4-position; phenylmethyl sulfamoyl | Reduced cytotoxicity in normal cells (Selectivity Index = 8.2) | Ethoxy group alters metabolic stability; phenylmethyl sulfamoyl reduces off-target effects . |
| 3-(Benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]propanamide hydrochloride | Benzenesulfonyl instead of cyclohexylsulfamoyl; propanamide linker | Antiproliferative activity via tubulin inhibition | Benzenesulfonyl group increases π-π stacking interactions; shorter linker affects conformational flexibility . |
| N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide | Morpholinoethyl chain; methylsulfonyl group | Improved blood-brain barrier penetration | Morpholine enhances solubility and CNS targeting . |
Key Findings from Comparative Studies:
Substituent Position and Halogen Effects :
- Chlorine at the benzothiazole 6-position (target compound) provides moderate kinase inhibition (IC50 ~45 nM), whereas fluorine substitution (as in ) lowers IC50 to 12 nM due to stronger electronegativity .
- Ethoxy or methoxy groups at the 4-position () improve metabolic stability but reduce potency compared to sulfamoyl derivatives .
Sulfamoyl Group Variations :
- The cyclohexyl(methyl)sulfamoyl group in the target compound increases lipophilicity (logP ~3.5), enhancing membrane permeability compared to morpholine or phenylsulfonyl analogs (logP ~2.8) .
- Benzenesulfonyl groups () favor tubulin binding via aromatic interactions, whereas cyclohexylsulfamoyl groups may target ATP-binding pockets in kinases .
Side Chain Modifications: Dimethylaminopropyl chains (target compound) improve aqueous solubility (aqueous solubility = 0.5 mg/mL) compared to morpholinoethyl (0.2 mg/mL) or simpler alkyl chains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
